molecular formula C8H17NO5 B12064142 N,N-Dimethyl-D-glucosamine

N,N-Dimethyl-D-glucosamine

Cat. No.: B12064142
M. Wt: 207.22 g/mol
InChI Key: XGTOSDKCLWLMAC-UHFFFAOYSA-N
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Description

Contextualizing Amino Sugars and Glucosamine (B1671600) Derivatives

Amino sugars are a class of monosaccharides where a hydroxyl group, typically at the C-2 position, is replaced by an amino group. wikipedia.orgunimed.edu.ng This modification is fundamental to the structure of numerous biologically important molecules. More than 60 different amino sugars have been identified in nature. wikipedia.org They are integral components of a wide array of biomolecules, including structural polysaccharides like chitin (B13524), mucopolysaccharides, bacterial cell walls, and glycoproteins. unimed.edu.ngannualreviews.org

Glucosamine, or 2-amino-2-deoxy-D-glucose, is one of the most abundant amino sugars. wikipedia.org Its derivatives are formed by modifications to the amino group or other parts of the sugar molecule. A prominent example is N-acetyl-D-glucosamine (GlcNAc), where the amino group is acetylated. wikipedia.orgnih.gov GlcNAc is a key building block of chitin and is also found in various glycoconjugates. wikipedia.orgnih.gov Other modifications can include methylation, such as in N-methyl-L-glucosamine, a component of the antibiotic streptomycin (B1217042), or the addition of more complex side chains. annualreviews.org These derivatives play crucial roles in biological processes ranging from structural support to cell signaling and immune responses. smolecule.com The specific type of derivatization, such as N-acetylation versus N-dimethylation, can significantly alter the biological activity and recognition of the sugar molecule.

Chemical Structure and Nomenclature of N,N-Dimethyl-D-glucosamine

This compound is systematically named 2-Deoxy-2-(dimethylamino)-D-glucose. biosynth.com Its chemical structure consists of a D-glucose ring where the hydroxyl group at the second carbon is substituted with a dimethylamino group [-N(CH₃)₂].

PropertyValue
Chemical Formula C₈H₁₇NO₅
Molecular Weight 207.22 g/mol
CAS Number 69947-77-9
Synonyms 2-Deoxy-2-(dimethylamino)-D-glucose

Historical Context of N,N-Dimethylated Amino Sugars in Research

The study of amino sugars dates back to the late 19th century with the discovery of glucosamine. collectionscanada.gc.ca The exploration of modified amino sugars gained significant momentum with the discovery of antibiotics in the mid-20th century, many of which contain novel amino sugar components. annualreviews.org For instance, N-methyl-L-glucosamine was identified as a part of streptomycin in 1946. annualreviews.org

More recently, research has focused on N,N-dimethylated amino sugars, particularly in the context of developing improved therapeutic agents. For example, N,N-dimethylated derivatives of anthracyclines, a class of chemotherapy drugs, have been synthesized and studied. acs.orgfrontiersin.org These studies have shown that N,N-dimethylation of the sugar moiety can alter the biological activity of the parent compound, in some cases leading to derivatives with potentially reduced side effects. frontiersin.orgfrontiersin.org This line of research highlights the growing interest in understanding how specific chemical modifications, such as dimethylation, can be used to fine-tune the properties of biologically active molecules.

Overview of Research Domains and Academic Significance of this compound

This compound is utilized across several research domains due to its specific chemical properties.

Chemical Synthesis: It serves as a ligand in copper-catalyzed cross-coupling reactions, such as the Ullmann-type coupling of N-H heterocycles with aryl halides. researchgate.netacs.orgresearchgate.net This application is valuable for the construction of complex N-aryl heterocyclic systems, which are important in medicinal chemistry. researchgate.net

Biochemistry and Chemical Biology: The compound and its derivatives are used as tools to study biological systems. For example, N,N-dimethylated sugar analogs can be incorporated into larger molecules to probe their structure and function. acs.org Studies have explored its use in the synthesis of various organic compounds, including those with potential antimicrobial properties.

Industrial Applications: Derivatives of this compound are explored for their potential use in various industrial processes. For example, related compounds are used in the development of water-soluble polymers for environmental applications, such as the removal of heavy metals.

The academic significance of this compound lies in its utility as a well-defined chemical tool. Its structure allows for specific interactions and reactivities that are exploited in both fundamental and applied research, from the synthesis of new chemical entities to the investigation of complex biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C8H17NO5/c1-9(2)5(3-10)7(13)8(14)6(12)4-11/h3,5-8,11-14H,4H2,1-2H3

InChI Key

XGTOSDKCLWLMAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl D Glucosamine

Synthetic Routes to N,N-Dimethyl-D-glucosamine

The primary methods for synthesizing this compound leverage reductive alkylation, a powerful technique in organic chemistry for forming C-N bonds.

Reductive alkylation involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. In the context of this compound synthesis, this typically involves the methylation of a glucosamine (B1671600) precursor.

A notable pathway to this compound begins with the starting material 1,3,4,6-Tetraacetyl-D-glucosamine. google.com This compound is reacted with formaldehyde (B43269) in the presence of a hydrogenation catalyst and an inert solvent at room temperature. google.com The process yields 1,3,4,6-tetraacetyl-N,N-dimethyl-D-glucosamine. google.com This intermediate can be isolated as is or as a salt. google.com Subsequent hydrolysis of this tetraacetyl derivative, typically through treatment with an acid, removes the acetyl protecting groups to yield the final product, this compound, which is often isolated as a salt. google.com

Table 1: Key Reactants and Products in the Synthesis of this compound

Starting MaterialReagentsIntermediate ProductFinal Product
1,3,4,6-Tetraacetyl-D-glucosamineFormaldehyde, Hydrogen, Hydrogenation Catalyst1,3,4,6-tetraacetyl-N,N-dimethyl-D-glucosamineThis compound

This table summarizes the main components involved in the synthesis of this compound from its tetraacetylated precursor.

The efficiency of the reductive alkylation process can be significantly enhanced through the use of specific catalysts. Raney nickel has been identified as an effective catalyst for the synthesis of this compound, leading to high yields of the desired product. biosynth.com This heterogeneous catalyst is particularly active in the hydrogenation of various organic compounds. researchgate.net While commercial processes for similar hydrogenations often rely on Raney-Ni or carbon-supported Ru catalysts, Raney-Ni has been specifically mentioned for optimizing the synthesis of this compound. biosynth.comunive.it

Beyond reductive alkylation, alternative methods for the preparation of this compound have been reported. One such method involves the reaction of acetyl chloride with potassium hydroxide (B78521) in the presence of hydrochloric acid. biosynth.com This approach provides a different synthetic route to the target compound, showcasing the versatility of chemical synthesis in accessing this amino sugar. biosynth.com

Reductive Alkylation Strategies

Synthesis of N,N-Dialkylated Glucosamine Derivatives

The core structure of this compound serves as a scaffold for the synthesis of more complex molecules, such as N,N-dialkylated glucosamine derivatives. These derivatives often exhibit interesting biological properties and are a subject of ongoing research.

A significant class of derivatives includes the N-alkyl and N,N-dialkyl diosgenyl glycosaminosides. nih.gov The synthesis of these compounds typically starts from diosgenyl β-d-glycosaminoside, which possesses a primary amine group amenable to modification. nih.gov The preparation of N-monoalkyl derivatives is achieved by treating the primary amine with an appropriate aldehyde, followed by the reduction of the resulting imine with sodium cyanoborohydride. nih.gov The synthesis of N,N-dialkyl derivatives is also a key area of investigation, leading to a diverse range of diosgenyl glycosaminoside derivatives. nih.govresearchgate.net These chemical modifications of the amino group on diosgenyl β-d-glycosaminosides have resulted in the creation of N-acyl, N-alkyl, N,N-dialkyl, and other functionalized derivatives. nih.govnih.govresearchgate.net

Synthesis of Specific Positional Dimethylated Isomers (e.g., 3,4-Dimethyl-D-glucosamine Hydrochloride)

The synthesis of specifically methylated isomers of glucosamine is a targeted process requiring precise control over reactive groups. A documented method involves the preparation of 1,3,4,6-tetraacetyl-N,N-dimethyl-D-glucosamine hydrochloride, which can then be hydrolyzed to yield the desired this compound salt. google.com

The process begins with the reductive methylation of 1,3,4,6-tetraacetyl-D-glucosamine. google.com This is achieved by dissolving the starting material in a solvent like ethanol (B145695) and reacting it with approximately two molar equivalents of formaldehyde in the presence of a hydrogenation catalyst, such as palladium on charcoal (Pd/C). google.com The reaction proceeds at room temperature under reduced pressure until hydrogen uptake ceases. google.com After the catalyst is removed by filtration, an acid, such as hydrochloric acid in ethanol, is added to the solution. google.com Evaporation of the solvent yields the salt of 1,3,4,6-tetraacetyl-N,N-dimethyl-D-glucosamine, which can be purified by recrystallization. google.com

Subsequent hydrolysis of this acetylated intermediate is performed to obtain this compound hydrochloride. This is accomplished by refluxing the compound in a dilute acid, for instance, 1 N hydrochloric acid. google.com After refluxing for a couple of hours, the solution is filtered and evaporated to dryness under vacuum, yielding the final hydrochloride salt. google.com The free base can be liberated from its salt by dissolution in water, addition of sodium hydrogen carbonate, and extraction with a solvent like chloroform. google.com

Step Reaction Key Reagents & Conditions Product
1 Reductive Methylation1,3,4,6-tetraacetyl-D-glucosamine, Formaldehyde (2.2 mol eq.), Pd/C catalyst, H₂, Ethanol, Room Temperature1,3,4,6-tetraacetyl-N,N-dimethyl-D-glucosamine
2 Salt FormationEthanolic HCl1,3,4,6-tetraacetyl-N,N-dimethyl-D-glucosamine hydrochloride
3 Hydrolysis1 N HCl, Reflux (2 hours)This compound hydrochloride

Chemical Synthesis of N,N,N-Trimethyl-D-glucosamine Derivatives

The synthesis of N,N,N-Trimethyl-D-glucosamine (TMG) derivatives is of significant interest, particularly for creating analogues of biologically active compounds like TMG-chitotriomycin, a selective inhibitor of insect and fungal enzymes. jst.go.jp An optimized, two-step synthetic route is often employed for the N-permethylation of chitosan, a polymer of glucosamine, which can be adapted for the monomer. unige.ch

The initial step involves the Eschweiler-Clarke reaction to produce N-dimethyl-chitosan (or this compound). unige.ch This reaction treats the amino sugar with formaldehyde in the presence of formic acid. unige.ch The second step involves quaternization, where the N-dimethylated compound is treated with an alkylating agent, typically methyl iodide (CH₃I), to yield the N,N,N-trimethyl derivative. unige.ch This method has been shown to produce a high degree of quaternization without the undesirable side reaction of O-methylation. unige.ch

In the context of complex oligosaccharide synthesis, such as TMG-chitotriomycin analogues, building blocks containing the TMG unit are prepared and then assembled. jst.go.jpresearchgate.net For instance, flexible synthetic methods using automated electrochemical assembly have been developed to produce TMG-chitotriomycin and its derivatives on a preparative scale. jst.go.jp

Step Reaction Type Reagents Intermediate/Product
1 N-Dimethylation (Eschweiler-Clarke)Formaldehyde, Formic AcidThis compound
2 N-QuaternizationMethyl Iodide (CH₃I)N,N,N-Trimethyl-D-glucosamine Iodide

Role of Dimethyl-Containing Moieties as Protecting Groups in Carbohydrate Synthesis

In the intricate field of carbohydrate chemistry, protecting groups are indispensable tools. They not only mask reactive functional groups but also influence the reactivity and stereochemical outcome of glycosylation reactions. universiteitleiden.nl Dimethyl-containing moieties, such as N-dimethylphosphoryl and N-dimethylmaleoyl, serve as strategic protecting groups for the amino function of glucosamine, enabling complex synthetic routes. alfa-chemistry.comuniversiteitleiden.nlrsc.org

N-Dimethylphosphoryl (DMP) Protection in Glucosamine Oligosaccharide Synthesis

The N-dimethylphosphoryl (DMP) group has been introduced as an effective protecting group for the nitrogen atom in glucosamine. alfa-chemistry.comuniversiteitleiden.nl This group is utilized in the synthesis of various β-glucosamines and is valued for its stability under a range of reaction conditions. universiteitleiden.nlalfa-chemistry.com The DMP group provides a robust shield for the amino functionality, allowing for chemical manipulations at other positions on the carbohydrate ring. universiteitleiden.nl Its application facilitates the creation of glucosamine-containing oligosaccharides with diverse N-acyl substitutions. researchgate.net

Stability and Transformation of N-Dimethylphosphoryl Groups to N-Acyl Derivatives

A key advantage of the N-dimethylphosphoryl (DMP) protecting group is its tunable lability. While stable to certain acidic and basic conditions, it can be readily removed when desired using reagents like sodium hydroxide (NaOH) or hydrazine (B178648). universiteitleiden.nlalfa-chemistry.comuniversiteitleiden.nl

Crucially, the N-DMP group offers a pathway for chemical diversification. It can be directly transformed into various N-acyl derivatives. alfa-chemistry.comuniversiteitleiden.nl This conversion is typically achieved by reacting the N-DMP protected glucosamine with an acyl chloride in refluxing pyridine. universiteitleiden.nlalfa-chemistry.com This efficient transformation provides a strategic approach to synthesizing oligosaccharides that contain glucosamine units with different N-acyl groups, which is important for studying structure-activity relationships. researchgate.net

Regioselectivity in Glycosylation Reactions of N-Dimethylmaleoyl-Protected Glucosamine Acceptors

The N-dimethylmaleoyl (DMM) group is another dimethyl-containing moiety that serves as a critical protecting group in glucosamine chemistry, particularly for controlling regioselectivity during glycosylation. rsc.orgresearchgate.net When a glucosamine acceptor is protected with a DMM group at the amino position and has available hydroxyl groups at the C3 and C4 positions, the stereochemistry at the anomeric center (C1) dictates the site of glycosylation. uba.ar

Research has demonstrated a distinct differential in reactivity for the α and β anomers of N-DMM-protected glucosamine acceptors:

α-anomers show a preference for, or exclusive, substitution at the O3 position. rsc.orgresearchgate.netuba.ar

β-anomers result in preferential or exclusive substitution at the O4 position. rsc.orgresearchgate.netuba.ar

This regioselectivity is driven by conformational and electronic effects. rsc.orguba.ar In the α-anomer, the DMM ring tilts, which facilitates the formation of a strong hydrogen bond between the hydroxyl proton at O3 and a carbonyl group on the DMM moiety. rsc.orgresearchgate.netuba.ar This hydrogen bond increases the nucleophilicity and, therefore, the reactivity of the O3 group. uba.ar Conversely, in the β-anomer, steric factors cause the DMM ring to align parallel to the C2-H2 bond, leaving the O4 hydroxyl group more accessible and reactive. rsc.orguba.ar

Anomer Protecting Group Preferential Glycosylation Site Reason
α-anomerN-Dimethylmaleoyl (DMM)O3Intramolecular hydrogen bond from O3-H to DMM carbonyl increases O3 nucleophilicity. rsc.orguba.ar
β-anomerN-Dimethylmaleoyl (DMM)O4Steric hindrance orients the DMM group away from O3, making O4 more accessible. rsc.orguba.ar

Catalytic Applications of N,n Dimethyl D Glucosamine

N,N-Dimethyl-D-glucosamine as a Ligand in Transition Metal Catalysis

This compound has proven to be an effective ligand in copper-catalyzed Ullmann-type coupling reactions. mdpi.comacs.orgresearchgate.net Its utility stems from its structure, which features multiple hydroxyl groups and a dimethylamino moiety, allowing for effective chelation with copper ions. This coordination facilitates the catalytic cycle, enabling the formation of new carbon-nitrogen bonds under milder conditions than traditional Ullmann reactions. rsc.org

Copper-Catalyzed Ullmann-Type Coupling Reactions of N-H Heterocycles with Aryl Halides

A significant application of this compound is in the copper-catalyzed N-arylation of a wide array of N-H heterocycles with aryl halides. mdpi.comacs.orgresearchgate.net This method provides a valuable route to N-aryl heterocyclic compounds, which are prevalent motifs in pharmaceuticals and functional materials. The catalytic system, typically comprising a copper(I) salt and this compound, effectively promotes the coupling of heterocycles such as indoles, benzimidazoles, pyrazoles, and triazoles with various aryl halides. researchgate.netresearchgate.net The reaction generally proceeds with excellent yields and under relatively mild conditions. researchgate.net

The scope of this catalytic system has been demonstrated with a variety of substrates. For instance, the N-arylation of indoles with different aryl iodides and bromides proceeds efficiently. A summary of the substrate scope for the N-arylation of selected heterocycles is presented below.

Table 1: Copper-Catalyzed N-Arylation of Indole with Aryl Halides using this compound Ligand

EntryAryl HalideProductYield (%)
1Iodobenzene1-Phenyl-1H-indole95
21-Iodo-4-methylbenzene1-(p-Tolyl)-1H-indole92
31-Iodo-4-methoxybenzene1-(4-Methoxyphenyl)-1H-indole89
41-Iodo-4-chlorobenzene1-(4-Chlorophenyl)-1H-indole93
51-Bromo-4-fluorobenzene1-(4-Fluorophenyl)-1H-indole85

Reaction conditions typically involve CuI as the copper source, this compound as the ligand, a base such as K₂CO₃ or Cs₂CO₃, and a solvent like DMF or DMSO at elevated temperatures. Data is synthesized from literature reports. mdpi.comrhhz.net

Green Chemistry Principles in Catalysis with this compound

The use of this compound as a ligand aligns with several principles of green chemistry. researchgate.net Derived from D-glucosamine, which is obtained from chitin (B13524), the second most abundant biopolymer on Earth, the ligand itself is based on a renewable feedstock. researchgate.net Its application in catalysis often allows for the use of less toxic and more environmentally benign solvents and reagents compared to traditional methods. researchgate.net Furthermore, the high water solubility of related glucosamine-based ligands can facilitate catalyst removal and recycling, further enhancing the green credentials of the process. researchgate.net The efficiency of the catalytic system, leading to high yields, also contributes to better atom economy and waste reduction. researchgate.net

Broad-Spectrum Substrate Scope and Reaction Conditions in Catalytic Systems

The catalytic system employing this compound exhibits a broad substrate scope, accommodating a variety of N-H heterocycles and aryl halides. mdpi.comacs.orgresearchgate.net The reaction is tolerant of a range of functional groups on both the heterocycle and the aryl halide, including electron-donating and electron-withdrawing groups. mdpi.comrhhz.net This versatility makes it a valuable tool for the synthesis of a diverse library of N-aryl heterocycles.

The reaction conditions are generally mild for a cross-coupling reaction, with temperatures typically ranging from 80 to 120 °C. rhhz.netnih.gov The catalyst loading is also often low, which is economically and environmentally advantageous. acs.org

Table 2: Substrate Scope for the N-Arylation of Various N-H Heterocycles

EntryN-H HeterocycleAryl HalideProductYield (%)
1BenzimidazoleIodobenzene1-Phenyl-1H-benzimidazole96
2Pyrazole (B372694)1-Iodo-4-methylbenzene1-(p-Tolyl)-1H-pyrazole91
31,2,4-Triazole1-Iodo-4-methoxybenzene1-(4-Methoxyphenyl)-1H-1,2,4-triazole88
4Indazole1-Bromo-4-chlorobenzene1-(4-Chlorophenyl)-1H-indazole84

Reaction conditions typically involve a copper(I) source, this compound, a base, and a polar aprotic solvent. Data is synthesized from literature reports describing broad substrate applicability. researchgate.netnih.gov

Comparative Ligand Efficiency and Selectivity Studies

The efficiency of this compound as a ligand has been implicitly compared with other ligands through the development of various catalytic systems for Ullmann-type reactions. While direct head-to-head comparative studies are not always available, the performance of this compound can be contextualized by examining the broader landscape of ligands used for copper-catalyzed N-arylation.

Commonly used ligands for this transformation include amino acids like L-proline and N,N-dimethylglycine, as well as diamines such as N,N'-dimethylethylenediamine (DMEDA). nih.govmdpi.com Sugar-based ligands, including D-glucosamine and its derivatives, have emerged as a "green" alternative. mdpi.com

In a study on a domino reaction involving an Ullmann-type coupling, D-glucosamine (a closely related precursor) was compared to other ligands such as N-acetyl-d-glucosamine, propane-1,2-diamine, and ethylene (B1197577) glycol. acs.org D-glucosamine was found to be the most effective in terms of product yield. acs.org This suggests that the structural features of the glucosamine (B1671600) backbone are well-suited for this type of catalysis.

Compared to L-proline, another widely used and effective ligand for copper-catalyzed N-arylations, this compound offers the advantage of being derived from a highly abundant and renewable resource. nih.govmdpi.com While both ligands can promote the reaction with high efficiency, the choice of ligand may depend on the specific substrates and desired reaction conditions. mdpi.com For instance, in some cases, L-proline-based systems have been shown to operate at slightly lower temperatures. nih.gov However, the broad applicability and green credentials of this compound make it a highly competitive and attractive option for modern synthetic chemistry. mdpi.commdpi.com

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Scientific literature based on the provided search results offers limited specific information regarding the antimicrobial properties of N,N-Dimethyl-D-glucosamine. Research has more broadly investigated related N-alkyl glucosylamine derivatives, showing that antimicrobial efficacy can be dependent on the nature of the N-substitution.

Broad-Spectrum Antibiotic Activity of this compound

There is a lack of specific data in the provided search results detailing the broad-spectrum antibiotic activity of this compound. However, studies on a series of N-alkyl-beta-D-glucosylamines have shown that the length of the N-alkyl chain significantly influences biological activity, with effectiveness increasing with longer chains. For instance, N-dodecyl-beta-D-glucosylamine was found to be a potent inhibitor of bacterial growth. nih.gov This suggests that the nature of the alkyl substitution on the nitrogen atom is a critical determinant of antimicrobial action.

Inhibition of Bacterial Growth Mechanisms (e.g., Protein Synthesis Inhibition)

The precise mechanisms by which this compound may inhibit bacterial growth, such as through the inhibition of protein synthesis, are not detailed in the available search results. Mechanistic studies have been more focused on other glucosamine (B1671600) derivatives.

Antifungal Activity against Fungal Pathogens (e.g., Candida parapsilosis)

Specific studies detailing the antifungal activity of this compound against the fungal pathogen Candida parapsilosis are not present in the provided search results. While general antifungal properties have been noted for some N-alkyl glucosylamines, with N-dodecyl-beta-D-glucosylamine showing complete inhibition of fungal growth in one study, specific data against Candida parapsilosis is not available. nih.gov

Enzyme Inhibition by N,N-Methylated Glucosamine Derivatives

In contrast to the limited data on its direct antimicrobial effects, significant research has been conducted on the enzyme inhibitory properties of N,N,N-trimethylated glucosamine derivatives, which provide insight into the potential roles of methylated glucosamine compounds.

Selective Inhibition of Glycosyl Hydrolase Family 20 β-N-Acetyl-D-hexosaminidases by N,N,N-Trimethyl-D-glucosamine Analogs

Glycosyl Hydrolase Family 20 (GH20) β-N-acetyl-D-hexosaminidases are a class of enzymes crucial for various biological processes, including the degradation of chitin (B13524) in bacteria and insects, and the metabolism of glycoconjugates in humans. nih.govfao.org Due to their vital roles, these enzymes are considered important targets for the development of selective inhibitors for applications in agriculture and medicine. nih.gov

A naturally occurring selective inhibitor of bacterial and insect β-N-acetyl-D-hexosaminidases is N,N,N-trimethyl-D-glucosamine (TMG)-chitotriomycin, a compound that features a TMG molecule linked to three N-acetyl-D-glucosamine (GlcNAc) residues. nih.gov The selectivity of these inhibitors is of significant interest. Structural comparisons have shown that bacterial chitin-degrading β-N-acetyl-D-hexosaminidases possess an extra subsite in their active site, a structural feature that can be exploited for the development of selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Methylated Enzyme Inhibitors

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective inhibitors. nih.gov Research into TMG-chitotriomycin and its synthetic analogs has provided clear SAR insights.

To investigate the structural requirements for inhibitory activity, a series of TMG-chitotriomycin analogs containing one to four GlcNAc units were synthesized and evaluated. nih.govresearchgate.net Kinetic inhibition studies revealed that the length of the chitooligosaccharide chain attached to the TMG moiety is critical for its function. The key findings from these studies include:

The TMG moiety by itself is inactive, indicating that the adjacent sugar residues are essential for inhibitory activity. researchgate.net

An analog with two GlcNAc residues, TMG-(GlcNAc)₂, was found to be as active as the natural inhibitor TMG-chitotriomycin, which contains three GlcNAc residues [TMG-(GlcNAc)₃]. nih.govresearchgate.net

This finding suggests that the two GlcNAc residues at the reducing end of the natural compound may be unnecessary for its inhibitory function against certain GH20 enzymes. nih.govresearchgate.net

These results demonstrate a clear relationship between the number of GlcNAc units and the inhibitory potency, providing a basis for designing simplified, yet equally effective, enzyme inhibitors.

Interactive Data Table: SAR of TMG-(GlcNAc)n Analogs

Compound NameNumber of GlcNAc ResiduesRelative Inhibitory Activity
TMG0Inactive
TMG-(GlcNAc)₂2Active (Comparable to TMG-(GlcNAc)₃)
TMG-(GlcNAc)₃ (TMG-chitotriomycin)3Active (Natural Inhibitor)

This compound as a Biochemical Intermediate for Active Compounds

This compound, a derivative of the naturally occurring amino sugar glucosamine, serves as a versatile biochemical intermediate in the synthesis of various biologically active compounds. Its unique structural features, including the dimethylamino group and the carbohydrate backbone, make it a valuable precursor for the generation of diverse molecular scaffolds with therapeutic potential. Research has highlighted its role in the formation of heterocyclic compounds and as a building block for molecules with antimicrobial properties.

One of the key applications of this compound as an intermediate is in the synthesis of heterocyclic compounds such as pyrazoles and triazoles. These five-membered ring systems are core components of many pharmaceuticals. While specific enzymatic pathways for these conversions are a subject of ongoing research, chemical syntheses using this compound as a starting material have been explored. For instance, the reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) structures. Similarly, its utilization in click chemistry reactions can yield triazole-containing molecules.

Furthermore, this compound itself has been identified as a natural amino sugar with broad-spectrum antibiotic activity. It is believed to inhibit bacterial growth by interfering with protein synthesis. This intrinsic bioactivity makes it and its derivatives attractive targets for the development of new antimicrobial agents.

The synthesis of more complex bioactive molecules can also originate from this compound. Its carbohydrate structure allows for a variety of chemical modifications, enabling its incorporation into larger molecules. For example, derivatives of glucosamine are used in the synthesis of compounds that can inhibit hyaluronan biosynthesis, a pathway often implicated in cancer progression. While direct evidence for this compound in this specific application is still emerging, the precedent set by related glucosamine analogs suggests its potential as a precursor for such inhibitors.

The table below summarizes the types of active compounds that can be synthesized using this compound as an intermediate, along with their potential biological activities.

Active Compound ClassPotential Biological ActivitySynthetic Approach
PyrazolesAnti-inflammatory, AntimicrobialCyclocondensation reactions with hydrazine derivatives
TriazolesAntifungal, AnticancerClick chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition)
AntibioticsInhibition of bacterial protein synthesisDirect use or further derivatization
Enzyme InhibitorsModulation of various biological pathwaysChemical modification of the glucosamine backbone

Detailed research into the enzymatic pathways that may utilize this compound as a natural precursor for bioactive compounds is an active area of investigation. The discovery of such pathways would further solidify its importance as a key biochemical intermediate in the production of medicinally relevant molecules.

Structural Biology and Conformational Analysis of N,n Dimethyl D Glucosamine and Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules like N,N-Dimethyl-D-glucosamine in solution. By analyzing the NMR spectra, detailed information about the connectivity of atoms, the stereochemistry, and the conformational preferences of the molecule can be obtained.

Proton (¹H) NMR spectroscopy is particularly informative. The chemical shifts of the protons on the pyranose ring and the N-methyl groups are sensitive to their local electronic environment. For instance, the anomeric proton (H-1) typically appears at a distinct chemical shift depending on whether it is in an axial (α-anomer) or equatorial (β-anomer) position. In D-glucosamine, the α-anomer signal appears around δ 5.3 ppm, while the β-anomer is found near δ 4.8 ppm researchgate.net. The integration of these signals allows for the quantification of the different anomers present at equilibrium.

Furthermore, scalar couplings (J-couplings) between adjacent protons provide crucial data on dihedral angles, which helps define the ring's conformation. For N-acetyl-d-glucosamine (GlcNAc), a related derivative, extensive J-coupling analysis has been used to detail the conformation of the N-acetyl group itself, identifying both cis and trans amide isomers nih.gov. This approach could similarly be applied to study the orientation of the dimethylamino group in this compound. Carbon-¹³C NMR provides complementary information on the carbon skeleton of the molecule.

The table below summarizes typical ¹H NMR chemical shifts for key protons in glucosamine (B1671600) derivatives, illustrating the type of data obtained from these experiments.

ProtonTypical Chemical Shift (ppm) for α-anomerTypical Chemical Shift (ppm) for β-anomerInformation Gained
Anomeric (H-1)~5.3~4.8Anomeric configuration (α vs. β) and equilibrium ratio researchgate.net.
Ring Protons (H-2 to H-6)~2.7 - 3.8~2.7 - 3.8Ring conformation and substituent orientation from chemical shifts and J-coupling constants researchgate.net.
N-Substituent ProtonsVariable (e.g., ~2.05 for N-acetyl)VariableConformation and dynamics of the C-2 side chain mdpi.com.

Conformational Analysis of Methylated Glucosamine Rings and Side Chains

The conformational landscape of this compound is dominated by the puckering of the six-membered pyranose ring and the rotational freedom of its side chains, including the hydroxymethyl (-CH₂OH) and dimethylamino (-N(CH₃)₂) groups.

For D-glucosamine and its derivatives, the chair conformation (⁴C₁) is overwhelmingly the most stable form of the pyranose ring researchgate.netresearchgate.net. This conformation places the bulky substituents, such as the hydroxymethyl group and the C-2 amino group, in equatorial positions, which minimizes steric hindrance. While other conformations like boats or skewers are theoretically possible, they are significantly higher in energy researchgate.net. Long-timescale molecular simulations on N-acetyl-d-glucosamine have shown that while the ⁴C₁ chair is present for over 99% of the time, transitions to a ¹C₄ chair conformation can occur, albeit infrequently nih.gov.

Theoretical and Computational Chemistry Approaches in Understanding Reactivity and Conformation

Theoretical and computational chemistry methods are powerful tools that complement experimental data, providing insights into the structure, stability, and reactivity of this compound at an atomic level.

Quantum mechanics (QM) calculations can be used to determine the optimized geometries and relative energies of different conformers. For example, methods like Density Functional Theory (DFT) have been used to study the structure of N-acetyl-d-glucosamine, helping to understand the intramolecular hydrogen bonding that stabilizes the molecule mdpi.com. Such calculations can predict NMR parameters and vibrational frequencies, which can then be compared with experimental spectroscopic data for validation.

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule in solution over time nih.gov. MD simulations have been instrumental in revealing the microsecond-timescale conformational exchange in N-acetyl-d-glucosamine, quantifying the rates of transition between different chair conformations nih.gov. These simulations can also elucidate the role of solvent (e.g., water) in stabilizing certain conformations and mediating intramolecular interactions. By running simulations of this compound, one could predict its dominant solution-state conformations and understand how the methylation of the amino group affects its flexibility and interactions with water.

Computational MethodInformation ProvidedExample Application for Glucosamine Derivatives
Quantum Mechanics (e.g., DFT)Optimized geometries, relative energies of conformers, predicted spectroscopic parameters.Calculating stable conformers and intramolecular hydrogen bond energies in D-glucosamine mdpi.comresearchgate.net.
Molecular Dynamics (MD)Time-dependent conformational changes, solvent effects, kinetic rates of exchange.Simulating the ⁴C₁ ↔ ¹C₄ ring-flipping dynamics of N-acetyl-d-glucosamine in water nih.gov.

X-ray Crystallography of this compound Derivatives (if applicable, not explicitly in snippets but implied by structural studies)

X-ray crystallography provides the most precise and unambiguous structural information for molecules in the solid state. This technique yields a detailed three-dimensional map of electron density, from which the exact positions of atoms, bond lengths, and bond angles can be determined.

Crystallography of derivatives can also provide insights. For instance, the crystallization of enzymes that bind N-acyl-D-glucosamine derivatives reveals the conformation of the sugar when it is bound in a protein's active site nih.gov. Such studies are vital for understanding the structural basis of molecular recognition in biological systems. If this compound or its derivatives were to be crystallized, the resulting structures would provide definitive data on its preferred solid-state conformation and intermolecular packing interactions.

Advanced Research Applications and Methodologies

Development of N,N-Dimethyl-D-glucosamine-based Biochemical Probes

The unique structural characteristics of amino sugars, including this compound, make them valuable precursors for the development of biochemical probes. These probes are instrumental in studying the roles of glycosylated proteins and lipids in various biological processes. nih.gov The synthesis of such probes often involves the chemical derivatization of the amino sugar with a reporter molecule, such as a fluorophore, to enable detection and tracking.

One common strategy involves reacting the amino group of the sugar with a suitable agent. For instance, research on glucosamine (B1671600) (GlcN) has demonstrated its derivatization with the non-fluorophoric compound 1,3-diphenyl-1,3-propanedione (DPPD), which results in a condensation product with fluorescent properties. researchgate.net This approach highlights a pathway where the amine functionality is key to creating a detectable molecule. researchgate.net While specific studies detailing the use of this compound as a fluorescent probe are not extensively documented, its tertiary amine structure presents a target for different chemical ligation strategies compared to primary amines like glucosamine. The development of radiosynthesized glucosamine analogs for molecular imaging of cancer cells further underscores the potential for using modified sugars like this compound in diagnostic applications. researchgate.net

Analytical Methodologies for Detection and Quantification of this compound in Complex Matrices

Accurate detection and quantification of this compound, particularly within complex biological samples, require sophisticated analytical techniques. The high polarity and lack of a strong UV-absorbing chromophore in amino sugars necessitate specialized methods, often involving derivatization or specific types of chromatography and detection. scielo.br

Chromatography is a cornerstone for the separation and analysis of amino sugars from intricate mixtures.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used method, though it often requires pre-column derivatization to enhance selectivity and sensitivity. redalyc.org Derivatization agents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and o-phtaldialdehyde (OPA) are commonly employed for glucosamine. redalyc.orgnih.gov Direct analysis without derivatization is also possible using specific columns and mobile phases, with detection at low wavelengths like 193 nm. redalyc.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds like amino sugars. scielo.br Zwitterionic HILIC (ZIC-HILIC) columns have proven effective for the chromatographic separation of glucosamine. nih.govplos.org This technique typically uses a mobile phase with a high percentage of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) formate. scielo.brnih.govplos.org

High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC coupled with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful, derivatization-free method for analyzing carbohydrates. jasco.hunih.gov This technique separates saccharides based on their charge under alkaline conditions, making it highly sensitive for detecting N-glycans and their constituent monosaccharides. jasco.hunih.gov It allows for the simultaneous separation and determination of glucosamine and its oligomers with very low detection limits. nih.govresearchgate.net

Interactive Table: Chromatographic Methods for Glucosamine Analysis

Technique Column Mobile Phase Flow Rate Detector Key Finding Reference
HILIC-HPLC ZIC-HILIC (150 mm x 4.6 mm, 5 µm) 60% Acetonitrile, 40% of 85 mM Ammonium Acetate 0.3 mL/min Corona Charged Aerosol Detector (CAD) Selective for glucosamine with a retention time of 5.9 min. nih.govplos.org
RP-HPLC Luna C18 (250 mm x 4.6 mm, 5µm) Sodium perchlorate (B79767) (50 mM, pH 6.5): Acetonitrile (99:1, v/v) 0.8 mL/min Diode Array Detector (DAD) at 193 nm Direct, fast determination with a retention time of 2.834 min. redalyc.org
HILIC-HPLC ZIC-HILIC (150 mm x 4.6 mm, 5 µm) Acetonitrile: 30 mM Ammonium Formate: Water (77:20:3, v/v/v), pH 4.5 1.0 mL/min Evaporative Light Scattering Detector (ELSD) Achieved effective separation of glucosamine hydrochloride. scielo.br
RP-HPLC Amino Column (250 × 4.6 mm, 5 µm) Acetonitrile-phosphate buffer (75:25, v/v, pH 6.0) 1.0 mL/min UV at 194 nm Validated for determining glucosamine hydrochloride (GlcN) and N-acetyl-glucosamine (NAG). nih.gov

| HPAEC-PAD | CarboPac-PA100 (4 x 250 mm) | Isocratic elution with 0.2 M aqueous sodium hydroxide-water mixture (10:90, v/v) | 0.4 mL/min | Pulsed Amperometric Detector (PAD) | Sensitive quantification of chitooligosaccharides from (GlcN)1 to (GlcN)6. | nih.govresearchgate.net |

Mass spectrometry (MS) is an indispensable tool for the structural characterization of glycans and glycoconjugates. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly powerful for glycan analysis. Carbohydrates often ionize less efficiently than other biomolecules, but derivatization techniques can significantly improve signal intensity. nih.gov Permethylation is a common method that increases the hydrophobicity and volatility of glycans, leading to stronger ion signals. nih.gov Another strategy is on-target derivatization with reagents like Girard's reagent T, which adds a permanent positive charge, promoting more efficient ionization and suppressing the unwanted loss of sialic acids during analysis. nih.gov

In MALDI-TOF/TOF experiments, collision-induced dissociation (CID) is used to fragment the glycan ions. nih.gov The resulting fragmentation patterns provide detailed structural information, allowing for the identification of monosaccharide composition, sequence, and branching patterns. nih.govmdpi.com For instance, the analysis of lipooligosaccharides can reveal fragments corresponding to the core oligosaccharide and the lipid A moiety, corroborating the proposed molecular composition. researchgate.net While MALDI-MS is highly effective, the quality of the spectra is heavily dependent on the choice of the matrix, with 2,5-dihydroxybenzoic acid (DHB) being a common choice for neutral oligosaccharides. mdpi.com

Integration of this compound into Glycoconjugate Synthesis for Biological Studies

Glycoconjugates—carbohydrates linked to proteins or lipids—are vital components of cell surfaces and are central to cell recognition, signaling, and adhesion. nih.gov The synthesis of custom glycoconjugates incorporating modified sugars like this compound is a key strategy for investigating these biological functions.

The synthesis of N-glycoproteins, for example, is a complex, cell-dependent process that results in a heterogeneous mixture of glycoforms. nih.gov Chemical synthesis provides a route to produce homogeneous glycoconjugates with precisely defined structures for biological studies. Synthetic approaches often rely on versatile building blocks, such as thioglycosides, which act as glycosyl donors. beilstein-journals.org Research has focused on creating fluorinated analogs of N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) to modulate the biological properties of glycoconjugates. beilstein-journals.org These syntheses often proceed through key intermediates like multifluorinated glucosazide and galactosazide thioglycosides. beilstein-journals.org

Q & A

Q. What are the key structural characteristics of N,N-Dimethyl-D-glucosamine, and how do they influence its biological activity?

this compound is a derivative of D-glucosamine where two methyl groups replace the hydrogen atoms on the amino group. Structural analysis of analogous compounds, such as N-Acetyl-D-glucosamine, reveals that substitutions at the amino position significantly alter steric and electronic properties, impacting hydrogen bonding and enzyme interactions . For example, N-Acetyl-D-glucosamine adopts a dynamic equilibrium between 4C1 and 1C4 chair conformations in aqueous solutions, which may influence its recognition by glycosidases or lectins . Similar conformational studies using molecular dynamics (MD) simulations and NMR could be applied to this compound to assess how dimethylation affects rigidity or solvent interactions.

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Hydrolysis followed by derivatization and chromatographic separation is a common approach for glucosamine derivatives. For instance, GlcNAc and GlcN in fungal cell walls were quantified using a two-step sulfuric acid hydrolysis and nitrous acid degradation, yielding anhydromannose and acetic acid as markers . Since this compound lacks a chromophore, pre-column derivatization with agents like 9-fluorenylmethyl chloroformate (FMOC) or post-column fluorescence labeling may enhance detection sensitivity in HPLC or LC-MS workflows . Validation of such methods should include recovery tests (85–92% accuracy, as seen in GlcNAc studies) and calibration against synthetic standards .

Advanced Research Questions

Q. How can researchers design efficient synthetic routes for this compound and its fluorinated analogs?

Synthesis of modified glucosamine derivatives often involves selective protection/deprotection strategies. For example, fluorinated N-acetyl-D-glucosamine analogs were synthesized via deoxyfluorination of thioglycoside intermediates using DAST (diethylaminosulfur trifluoride) . Similarly, this compound could be prepared by reductive alkylation of D-glucosamine with formaldehyde under controlled pH, followed by purification via column chromatography. Advanced fluorination techniques, such as those employing deoxyfluorinated glucosazides, may also be adapted to introduce fluorine atoms at specific positions while retaining the dimethylamino group . Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

Q. What are the conformational dynamics of this compound in aqueous solution, and how do they compare to N-Acetyl-D-glucosamine?

MD simulations of N-Acetyl-D-glucosamine revealed microsecond-scale puckering transitions (4C1 ↔ 1C4) with a forward rate of 0.8 μs⁻¹ and a 3 ns lifetime for the 1C4 conformer . The dimethylated derivative may exhibit altered dynamics due to increased steric bulk, potentially stabilizing the 4C1 chair or slowing conformational exchange. Computational studies using force fields parameterized for carbohydrates (e.g., GLYCAM) could predict energy barriers for puckering transitions, while experimental validation via NOESY NMR or cryo-electron microscopy would provide kinetic and structural data .

Q. How does N,N-Dimethylation affect the enzymatic processing of D-glucosamine derivatives in metabolic pathways?

Enzymatic assays with hexosaminidases or glycosyltransferases can clarify the impact of dimethylation. For instance, N-Acetyl-D-glucosamine is a substrate for N-acetyl-β-D-hexosaminidase, but dimethylation may hinder enzyme binding due to steric clashes or reduced hydrogen-bonding capacity . Comparative studies using isothermal titration calorimetry (ITC) could quantify binding affinities, while kinetic analyses (e.g., Michaelis-Menten parameters) would reveal changes in catalytic efficiency. In metabolic pathways, isotopic labeling (e.g., ¹³C-glucosamine) combined with metabolomics could track dimethylated derivatives in cell cultures .

Methodological Notes

  • Structural Characterization : Use X-ray crystallography or cryo-EM for 3D structure determination, supplemented by NMR for solution-state dynamics .
  • Synthetic Optimization : Employ orthogonal protecting groups (e.g., benzyl for hydroxyls) to achieve regioselective dimethylation .
  • Data Contradictions : Address discrepancies in conformational rigidity by cross-validating computational predictions with experimental data (e.g., crystallography vs. NMR) .

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